molecular formula C9H11BrClN B8175401 1-(3-Bromo-2-chlorophenyl)-N,N-dimethylmethanamine

1-(3-Bromo-2-chlorophenyl)-N,N-dimethylmethanamine

Cat. No.: B8175401
M. Wt: 248.55 g/mol
InChI Key: NYXPMOVKRZIUPR-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-chlorophenyl)-N,N-dimethylmethanamine is an organic compound that belongs to the class of aryl halides It is characterized by the presence of both bromine and chlorine atoms attached to a benzene ring, along with a dimethylmethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-2-chlorophenyl)-N,N-dimethylmethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 3-bromo-2-chloroaniline.

    Formation of Intermediate: The aniline derivative undergoes a reaction with formaldehyde and dimethylamine to form the intermediate compound.

    Final Product: The intermediate is then subjected to further reaction conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-2-chlorophenyl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various aryl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

1-(3-Bromo-2-chlorophenyl)-N,N-dimethylmethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-chlorophenyl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms allows it to form strong interactions with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The dimethylmethanamine group can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-chlorobenzene
  • 1-Bromo-3-chlorobenzene
  • 1-Bromo-4-chlorobenzene

Uniqueness

1-(3-Bromo-2-chlorophenyl)-N,N-dimethylmethanamine is unique due to the presence of both bromine and chlorine atoms on the benzene ring, along with the dimethylmethanamine group. This combination of functional groups provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3-bromo-2-chlorophenyl)-N,N-dimethylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrClN/c1-12(2)6-7-4-3-5-8(10)9(7)11/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXPMOVKRZIUPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C(=CC=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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